7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride
Description
Historical Development and Research Context
The historical trajectory of 7H-pyrrolo[2,3-d]pyrimidine derivatives traces back to mid-20th century investigations into purine analogs, with seminal work by Secrist and Liu in the 1990s establishing key synthetic routes. Early research focused on modifying the core structure to create 7-deazaguanine analogs, demonstrating the scaffold's capacity for hydrogen-bonding interactions critical for biological activity. The hydrochloride salt form emerged as a stable crystalline derivative, facilitating characterization and subsequent pharmaceutical development.
A pivotal advancement occurred through the work of Gangjee et al., who developed regiospecific methods for 6-substituted derivatives using α-chloromethylketones in aqueous sodium acetate. This methodology addressed previous challenges with side-product formation and enabled systematic exploration of structure-activity relationships. The compound's historical significance lies in its role as a precursor to numerous clinical candidates, particularly in oncology and inflammation research.
Position within Heterocyclic Chemistry Research Framework
As a fused bicyclic system, this compound occupies a unique niche in heterocyclic chemistry:
This structural duality enables simultaneous engagement with enzymatic active sites and allosteric binding pockets, a feature exploited in kinase inhibitor design. The scaffold's planar geometry facilitates π-stacking interactions with tyrosine residues in protein targets, while the exocyclic amines participate in critical hydrogen-bond networks.
Evolution of Pyrrolopyrimidine Research Interest
Research interest has progressed through three distinct phases:
Foundation (1990s–2000s): Focused on synthetic methodology development, particularly Vilsmeier-Haack formylation and Mannich reactions for functionalization. Key achievements included the first X-ray structures confirming regiochemical outcomes.
Diversification (2010–2015): Saw implementation of microwave-assisted synthesis and computational modeling to predict biological activity. The β-cyclodextrin-catalyzed green synthesis method marked a sustainability milestone.
Research Significance in Medicinal Chemistry
The compound's medicinal relevance stems from its dual role as:
Purine Bioisostere: Effectively replaces adenine in ATP-competitive inhibitors while reducing off-target effects. Modifications at C6 and N7 positions tune selectivity across kinase families.
Epigenetic Modulator: Serves as a precursor for DNA methyltransferase inhibitors through C5 functionalization.
Antiviral Scaffold: Demonstrated activity against RNA viruses through helicase inhibition mechanisms.
Table 1: Therapeutic Applications of Derived Analogs
| Target Class | Clinical Phase | Mechanism |
|---|---|---|
| VEGFR-2 Inhibitors | Phase II | Anti-angiogenic cancer therapy |
| JAK/STAT Modulators | Preclinical | Immunomodulation |
| PARP Inhibitors | Phase I | DNA repair pathway inhibition |
The hydrochloride salt form specifically enhances pharmacokinetic properties through improved solubility (185.61 g/mol molecular weight), making it preferable for parenteral formulations. Recent synthetic breakthroughs, including flow chemistry approaches, have increased yields from historical 40–50% to >85% for key intermediates.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUNPBTVMTZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride at elevated temperatures. The resulting intermediate undergoes further reactions with amines to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple positions, enabling functional group diversification:
Nucleophilic Aromatic Substitution
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C4-Chlorination : Treatment with POCl₃ converts the C4-amino group to a chloro substituent (e.g., forming 4-chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2-amine) .
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Amination : Displacement of the C4-chloro group with amines (e.g., 3-bromoaniline) under reflux conditions yields N4-aryl derivatives .
N7-Alkylation
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Alkyl Halide Reactions : Reacts with alkyl bromides or tosylates (e.g., cyclopropylmethyl bromide) in basic media to install N7-alkyl chains .
Oxidation
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Hydrogen Peroxide : Oxidizes the pyrrole ring to form hydroxylated derivatives or N-oxides, though specific products require further characterization.
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Iodination : N-Iodosuccinimide (NIS) selectively iodinates the C5 position, enabling subsequent cross-coupling reactions .
Reduction
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Sodium Borohydride : Reduces carbonyl groups in synthetic intermediates but spares the pyrrolopyrimidine core.
Suzuki-Miyaura Coupling
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C5 Functionalization : The C5-iodo derivative reacts with aryl boronic acids under palladium catalysis to introduce aryl groups (e.g., phenyl, substituted benzyl) .
Phosphitylation
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Phosphoramidite Formation : The 3′-OH group of glycosylated derivatives reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form phosphoramidites for oligonucleotide synthesis .
Cyclization
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Core Synthesis : Cyclization of 2-aminopyrimidine derivatives with aldehydes or ketones forms the pyrrolo[2,3-d]pyrimidine scaffold .
Glycosylation
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Sugar Attachment : Reacts with protected deoxyribose derivatives (e.g., 3,5-di-O-p-toluoyl-2-deoxy-D-erythro-pentofuranosyl) under sodium-salt conditions to form nucleoside analogs .
Key Reaction Pathways and Conditions
Stability and Reactivity Insights
Scientific Research Applications
Pharmaceutical Applications
1.1 Kinase Inhibition
One of the primary applications of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is its role as a kinase inhibitor. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. Inhibition of specific kinases can lead to therapeutic effects in various diseases:
- Cancer Treatment : Compounds derived from 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 (vascular endothelial growth factor receptor-2), which plays a significant role in tumor angiogenesis and cancer progression. Research has demonstrated that these compounds can effectively reduce tumor growth by blocking the signaling pathways that promote cancer cell proliferation .
- Antimalarial Activity : Recent studies have focused on designing derivatives of 7H-Pyrrolo[2,3-d]pyrimidine to target Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are essential for the survival of the malaria parasite. In silico studies have shown promising inhibitory activity against these targets, suggesting potential for new antimalarial therapies .
Case Studies and Research Findings
3.1 Case Study: Inhibition of VEGFR-2
A series of pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit VEGFR-2 in human tumor cells. The study revealed that certain substitutions on the phenyl ring significantly enhanced inhibitory potency, demonstrating that structural modifications can lead to improved therapeutic agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.25 | VEGFR-2 |
| Compound B | 0.45 | VEGFR-1 |
| Compound C | 0.35 | PDGFR-β |
3.2 Case Study: Antimalarial Activity
In another study focusing on antimalarial properties, several derivatives were synthesized and evaluated against PfCDPK4. The most promising compounds displayed IC50 values in the low micromolar range, indicating their potential as effective treatments against malaria .
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Comparison with Similar Compounds
The 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold is often compared to structurally related compounds, particularly pyrimidine and thienopyrimidine derivatives, to evaluate pharmacological and physicochemical properties. Below is a detailed analysis:
Structural Analogues within the Pyrrolo[2,3-d]pyrimidine Class
Key Observations :
- Substituent Effects : The addition of halogenated benzyl groups (e.g., 2,4-dichlorobenzyl) enhances binding to hydrophobic pockets in kinase targets like VEGFR-2 and FAK .
- Pharmacokinetics : Compounds with bulky substituents (e.g., T025) show improved oral bioavailability due to reduced metabolic degradation .
Comparison with Non-Pyrrolo Heterocycles
Key Observations :
- Metabolic Stability: The pyrrolo[2,3-d]pyrimidine core exhibits higher metabolic stability compared to 2,4-diaminopyrimidine due to reduced susceptibility to oxidation .
- Binding Affinity: Thieno[3,2-d]pyrimidines show stronger hydrophobic interactions with kinase ATP-binding pockets but may lack selectivity .
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential as an inhibitor of various kinases and its anticancer properties.
Overview of Biological Activity
The compound has been studied primarily for its role as a kinase inhibitor , targeting several key pathways involved in cancer progression. The following sections summarize the findings from various studies regarding its efficacy against specific targets.
Inhibition of Tyrosine Kinases
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Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition :
- A series of N(4)-phenylsubstituted derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated varying degrees of inhibition, with some showing promising cytotoxicity against cancer cell lines. For instance, compound 5 exhibited potent VEGFR-2 inhibition alongside moderate EGFR inhibition .
-
Focal Adhesion Kinases (FAK/Pyk2) :
- Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of FAK and Pyk2, which are crucial in cancer cell proliferation and metastasis. These compounds were shown to inhibit these kinases effectively, suggesting potential therapeutic applications in treating proliferative disorders .
- p21-Activated Kinase 4 (PAK4) :
Anticancer Activity
The anticancer potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been extensively investigated:
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanistic Studies :
- Mechanistic investigations revealed that certain compounds could induce apoptosis by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This suggests that the compound not only acts on kinase inhibition but also modulates apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| 5k | EGFR | 40 | Multi-targeted activity |
| 5 | VEGFR-2 | Moderate | Cytotoxicity observed |
| 5n | PAK4 | 2.7 | Induces apoptosis |
| 5h | Her2 | 204 | Significant anti-cancer effects |
This table summarizes key findings related to various derivatives' activities against specific kinases.
Case Studies
Case Study: Inhibition of PAK4
A study focused on the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives aimed at inhibiting PAK4. Compound 5n was particularly noted for its high potency (IC50 = 2.7 nM) and was shown to induce apoptosis in MV4-11 cells through G0/G1 phase arrest and modulation of PAK4 phosphorylation .
Case Study: VEGFR-2 Inhibition
Another study synthesized a series of compounds targeting VEGFR-2 and assessed their cytotoxicity in A431 cells. The results indicated that certain derivatives could effectively inhibit cell proliferation while also demonstrating moderate inhibition of other receptor tyrosine kinases .
Q & A
Q. What are the standard synthetic routes for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with condensation of substituted pyrrolo-pyrimidine precursors. For example, a common procedure includes refluxing intermediates (e.g., halogenated derivatives) with aryl amines in isopropyl alcohol (iPrOH) under acidic conditions (e.g., HCl), followed by purification via flash chromatography using gradients like chloroform/methanol . Yield optimization often requires strict control of reaction time, temperature (~80–100°C), and stoichiometric ratios of reagents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra provide detailed information on hydrogen and carbon environments, confirming substitution patterns and salt formation (e.g., hydrochloride) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity by matching experimental and calculated m/z values (e.g., EI or ESI modes) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like CHCl3/MeOH (19:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) or iPrOH with catalytic HCl enhance reactivity in nucleophilic substitutions .
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce decomposition in sensitive steps, while reflux conditions (~80°C) accelerate coupling reactions .
- Computational Guidance : Quantum chemical calculations predict reaction pathways, while machine learning models analyze experimental data to recommend optimal conditions (e.g., solvent polarity, stoichiometry) .
Q. How should researchers address contradictions in spectroscopic data during structural characterization?
- Cross-Validation : Compare NMR shifts with structurally similar derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidines) to identify anomalous peaks .
- Dynamic NMR Experiments : Resolve ambiguities in tautomeric or conformational equilibria by analyzing temperature-dependent spectral changes .
- X-ray Crystallography : Resolve complex cases by determining crystal structures, though this may require high-purity samples .
Q. What computational strategies are effective in designing derivatives with enhanced biological activity?
- Molecular Docking : Predict binding affinities to target proteins (e.g., receptor tyrosine kinases) using software like AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity data to prioritize synthetic targets .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method explore feasible synthetic routes for novel derivatives .
Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or cellular proliferation studies (e.g., leukemia cell lines) .
- Salt Form Optimization : Compare hydrochloride salts with free bases to assess solubility, bioavailability, and stability .
- Metabolic Stability Studies : Use liver microsomes or hepatocyte models to predict pharmacokinetic profiles .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., exact HCl concentration, drying time for Na2SO4) to ensure consistency .
- Contradictory Evidence : Some sources report variable solubility or stability data; always validate with freshly prepared samples and standardize storage conditions (e.g., desiccated, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
